molecular formula C8H9N3O B1458870 1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one CAS No. 1384429-39-3

1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one

Cat. No. B1458870
M. Wt: 163.18 g/mol
InChI Key: PVGBQFCLXSGAHK-UHFFFAOYSA-N
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Description

“1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that pyrido[3,4-b]pyrazine is a bicyclic heterocyclic compound2. More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references3.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) has been designed and synthesized2. However, the specific synthesis process for “1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one” is not explicitly provided in the literature. However, similar compounds such as 6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one have been studied4.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one”. However, related compounds such as 1H-pyrazolo[3,4-b]pyridines have been extensively studied3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one” are not readily available in the literature. However, related compounds such as 1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride have a molecular weight of 222.715.


Scientific Research Applications

  • Proteomics Research

    • Field : Biochemistry
    • Application : This compound is used as a biochemical for proteomics research .
    • Method : The compound is stored at room temperature and used in various proteomics experiments .
    • Results : The outcomes of these experiments can vary widely depending on the specific research question and experimental design .
  • Neurodegenerative Diseases

    • Field : Neuroscience
    • Application : 1,2,3,4-Tetrahydro-9H-pyrido [3,4-b]indole, a similar compound, is used in the study of neurodegenerative diseases .
    • Method : The specific methods of application would depend on the particular study design .
    • Results : The results would provide insights into the role of this compound in neurodegenerative diseases .
  • Cancer Research

    • Field : Oncology
    • Application : Similar compounds have been used in the development of novel anti-cancer agents .
    • Method : These compounds are typically used in in vitro and in vivo experiments to test their efficacy against various types of cancer .
    • Results : The results can vary widely depending on the specific type of cancer and the experimental design .
  • Treatment of Erectile Dysfunction

    • Field : Pharmacology
    • Application : A similar compound, (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-Methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, is used as an intermediate in the synthesis of Tadalafil, a drug used for the treatment of erectile dysfunction .
    • Method : This compound is synthesized and then used in the production of Tadalafil .
    • Results : Tadalafil has been shown to be effective in treating erectile dysfunction .
  • Mitotic Kinesin Inhibitor

    • Field : Cell Biology
    • Application : 1,2,3,4-Tetrahydro-9H-pyrido [3,4-b]indole, a similar compound, is used as a mitotic kinesin inhibitor . This has potential applications in cancer research, as it can inhibit cell division .
    • Method : The compound is typically used in cell culture experiments to test its efficacy in inhibiting cell division .
    • Results : The results can provide insights into the role of this compound in cell division and its potential as a cancer therapeutic .
  • Proteomics Research

    • Field : Biochemistry
    • Application : 1-methyl-1H,2H,3H,4H,9H-pyrido [3,4-b]indole hydrochloride, a similar compound, is used as a biochemical for proteomics research .
    • Method : The compound is stored at room temperature and used in various proteomics experiments .
    • Results : The outcomes of these experiments can vary widely depending on the specific research question and experimental design .

Safety And Hazards

The safety and hazards associated with “1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one” are not explicitly mentioned in the literature. However, related compounds such as 1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride have safety information available6.


Future Directions

The future directions for the study of “1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one” are not explicitly mentioned in the literature. However, related compounds such as 1H-pyrazolo[3,4-b]pyridines have been the subject of extensive research due to their close similarity with the purine bases adenine and guanine3.


Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate for “1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one”. Further research may be needed to obtain more detailed and specific information.


properties

IUPAC Name

1-methyl-2,4-dihydropyrido[3,4-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-5-8(12)10-6-4-9-3-2-7(6)11/h2-4H,5H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGBQFCLXSGAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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